![molecular formula C14H17ClN4O2S2 B2393553 5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1234953-88-8](/img/structure/B2393553.png)
5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, also known as CMPD101, is a small molecule inhibitor that has shown promise in the treatment of various diseases.
Scientific Research Applications
Synthesis and Antitumor Activity
A study by Hafez et al. (2017) focused on the synthesis of novel thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. This research is pertinent as it details the synthetic pathways and evaluates the in vitro activity of these compounds against various human tumor cell lines, including liver, colon, and lung cancers. Some compounds exhibited higher activity against all cell lines tested compared to the standard drug doxorubicin, showcasing the potential therapeutic applications of such sulfonamide derivatives (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial Properties
Another study by Azab, Youssef, and El-Bordany (2013) aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This work demonstrates the antimicrobial potential of sulfonamide-containing compounds, highlighting their utility in combating bacterial infections. The research found that eight compounds exhibited high antibacterial activities, suggesting the importance of sulfonamides in developing new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).
Nanosized Aromatic Polyamides
Hassan et al. (2015) synthesized a new family of nanosized aromatic polyamides containing amido- and sulfonamidopyrimidines pendant structures to explore their thermal, optical, and antimicrobial properties. This research indicates the potential of these compounds in biomedical applications due to their remarkable antifungal and antibacterial activity. The study showcases the diversity of applications for sulfonamide derivatives, extending beyond traditional drug development into materials science (Hassan et al., 2015).
Mechanism of Action
- The primary target of this compound is a serine/threonine-protein kinase. This kinase is involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
- The compound interacts with its target through a process known as transmetalation. Formally nucleophilic organic groups are transferred from boron to palladium, resulting in the formation of a new Pd–C bond .
Target of Action
Mode of Action
properties
IUPAC Name |
5-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S2/c15-12-2-3-13(22-12)23(20,21)18-10-11-4-8-19(9-5-11)14-16-6-1-7-17-14/h1-3,6-7,11,18H,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUIGESYAWNHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide |
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